molecular formula C10H8N6O4 B2400699 5-nitro-N4-(4-nitrophenyl)pyrimidine-4,6-diamine CAS No. 501659-34-3

5-nitro-N4-(4-nitrophenyl)pyrimidine-4,6-diamine

Cat. No.: B2400699
CAS No.: 501659-34-3
M. Wt: 276.212
InChI Key: JVCIWVAWDASKJR-UHFFFAOYSA-N
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Description

5-nitro-N4-(4-nitrophenyl)pyrimidine-4,6-diamine is a heterocyclic organic compound that has garnered significant interest in scientific research and industry due to its unique physical and chemical properties. This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N4-(4-nitrophenyl)pyrimidine-4,6-diamine typically involves the nitration of pyrimidine derivatives. One common method includes the reaction of 4,6-diaminopyrimidine with 4-nitroaniline under specific conditions to introduce the nitro groups at the desired positions . The reaction conditions often involve the use of strong acids like sulfuric acid and controlled temperatures to ensure the correct substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-nitro-N4-(4-nitrophenyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-nitro-N4-(4-nitrophenyl)pyrimidine-4,6-diamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-nitro-N4-(4-nitrophenyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can bind to nucleic acids and proteins, disrupting their normal functions .

Comparison with Similar Compounds

Similar Compounds

    4,6-diamino-5-nitropyrimidine: Similar structure but lacks the 4-nitrophenyl group.

    4-nitroaniline: Contains the nitro group but lacks the pyrimidine ring.

    5-nitrosopyrimidine-4,6-diamine: Similar structure but with a nitroso group instead of a nitro group.

Uniqueness

5-nitro-N4-(4-nitrophenyl)pyrimidine-4,6-diamine is unique due to the presence of both nitro groups and the pyrimidine ring, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-nitro-4-N-(4-nitrophenyl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O4/c11-9-8(16(19)20)10(13-5-12-9)14-6-1-3-7(4-2-6)15(17)18/h1-5H,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCIWVAWDASKJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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